molecular formula C14H22N2O4 B2414351 Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate CAS No. 2361668-23-5

Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate

Cat. No.: B2414351
CAS No.: 2361668-23-5
M. Wt: 282.34
InChI Key: SBPVHEDSJOEGCA-UHFFFAOYSA-N
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Description

Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of piperidine derivatives with appropriate acylating agents under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate
  • Mthis compound
  • Propyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate

Uniqueness

This compound is unique due to its specific ethyl ester functional group, which may confer distinct chemical and biological properties compared to its methyl and propyl analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry, where slight modifications in structure can lead to significant differences in activity and selectivity.

Properties

IUPAC Name

ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-4-12(17)15(3)10-13(18)16-9-7-6-8-11(16)14(19)20-5-2/h4,11H,1,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPVHEDSJOEGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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